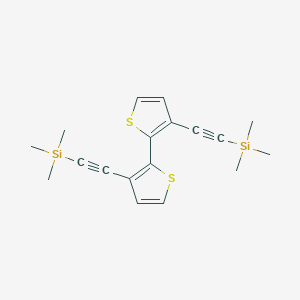
3,3'-Bis((trimethylsilyl)ethynyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene is an organosilicon compound that features two trimethylsilyl groups attached to ethynyl groups, which are further connected to a bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of Ethynyl Groups: Ethynyl groups are introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The final product, 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene, is obtained after purification steps such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Studies:
Mécanisme D'action
The mechanism by which 3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The trimethylsilyl groups provide stability and solubility, enhancing the compound’s processability and performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bis(trimethylsilyl)buta-1,3-diyne: Known for its thermal stability and similar electronic properties.
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: Features ethynyl groups and is used in similar electronic applications.
3-Ethynylthiophene: Another thiophene derivative with ethynyl groups, used in organic electronics.
Uniqueness
3,3’-Bis((trimethylsilyl)ethynyl)-2,2’-bithiophene stands out due to its bithiophene core, which provides enhanced conjugation and electronic properties compared to single thiophene derivatives. The presence of trimethylsilyl groups also imparts additional stability and solubility, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H22S2Si2 |
|---|---|
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
trimethyl-[2-[2-[3-(2-trimethylsilylethynyl)thiophen-2-yl]thiophen-3-yl]ethynyl]silane |
InChI |
InChI=1S/C18H22S2Si2/c1-21(2,3)13-9-15-7-11-19-17(15)18-16(8-12-20-18)10-14-22(4,5)6/h7-8,11-12H,1-6H3 |
Clé InChI |
IJQSXJPMPACJLU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(SC=C1)C2=C(C=CS2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


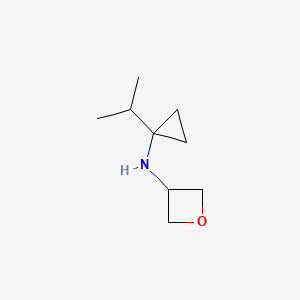


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
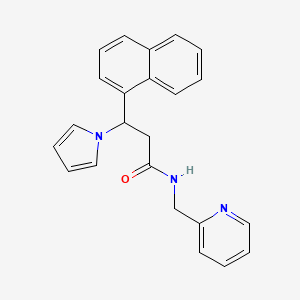
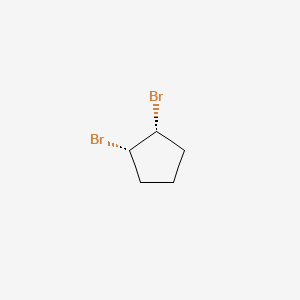
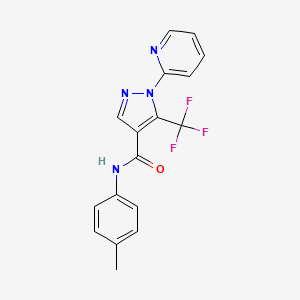
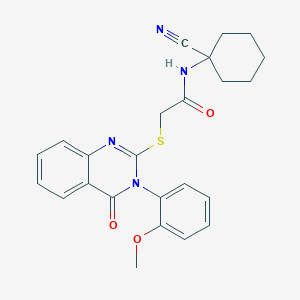
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
